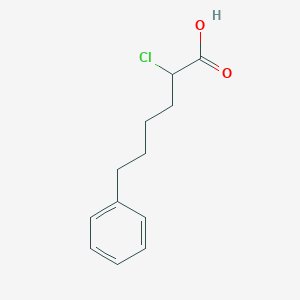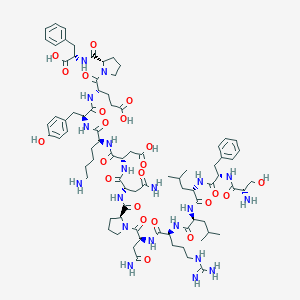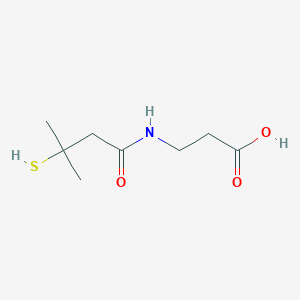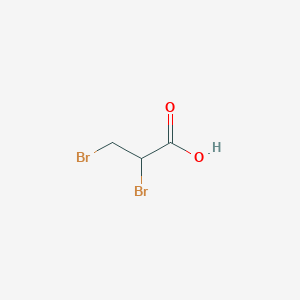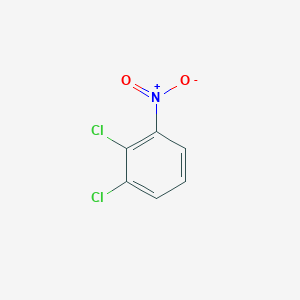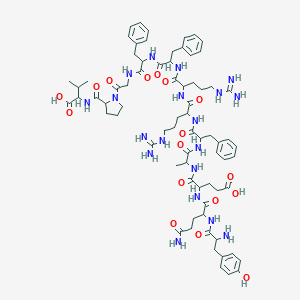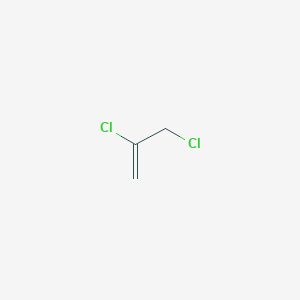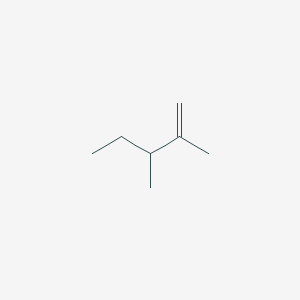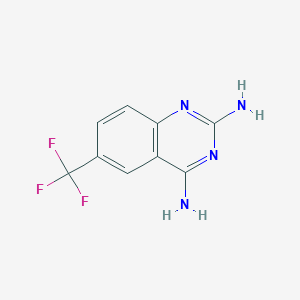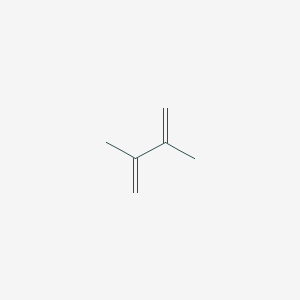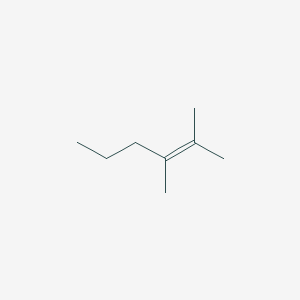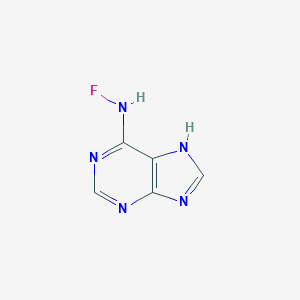
6-Fluoroaminopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroaminopurine (6-FAP) is a purine analog that has attracted significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions. In
Wissenschaftliche Forschungsanwendungen
6-Fluoroaminopurine has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the role of purine metabolism in various biological processes. The compound has been shown to inhibit the activity of adenosine deaminase, an enzyme involved in the metabolism of adenosine. This inhibition leads to an increase in the levels of adenosine, which can modulate various physiological processes such as inflammation, immune response, and neurotransmission.
Wirkmechanismus
The mechanism of action of 6-Fluoroaminopurine involves its incorporation into DNA and RNA molecules, leading to the inhibition of their synthesis. The compound also inhibits the activity of enzymes involved in purine metabolism, leading to an increase in the levels of adenosine. The increased levels of adenosine can modulate various physiological processes by activating adenosine receptors.
Biochemische Und Physiologische Effekte
6-Fluoroaminopurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to modulate the immune response by increasing the levels of adenosine. Additionally, 6-Fluoroaminopurine has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Fluoroaminopurine in lab experiments is its specificity for inhibiting purine metabolism. The compound can be used to study the role of purine metabolism in various biological processes. However, one limitation of using 6-Fluoroaminopurine is its toxicity at high concentrations. The compound can also be unstable in aqueous solutions, which can affect its efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of 6-Fluoroaminopurine in scientific research. One direction is the development of new analogs with improved stability and efficacy. Another direction is the study of the role of adenosine and purine metabolism in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, 6-Fluoroaminopurine can be used as a tool compound to study the role of purine metabolism in the gut microbiome and its potential implications for human health.
Conclusion
In conclusion, 6-Fluoroaminopurine is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential future directions. The use of 6-Fluoroaminopurine in lab experiments can provide valuable insights into the role of purine metabolism in various biological processes. However, further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of 6-Fluoroaminopurine involves the reaction of 6-chloropurine with potassium fluoride in dimethyl sulfoxide (DMSO) at high temperature. The reaction leads to the formation of 6-Fluoroaminopurine with a yield of around 70%. The compound can be further purified using recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
129238-74-0 |
|---|---|
Produktname |
6-Fluoroaminopurine |
Molekularformel |
C5H4FN5 |
Molekulargewicht |
153.12 g/mol |
IUPAC-Name |
N-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,7,8,9,10,11) |
InChI-Schlüssel |
SGVUSNYRERJINM-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NF |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC=N2)NF |
Andere CAS-Nummern |
129238-74-0 |
Synonyme |
6-FAP 6-fluoroaminopurine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



